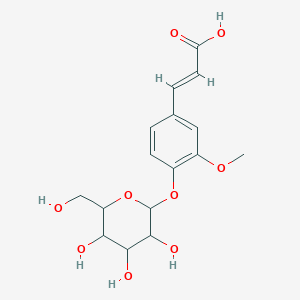
(E)-ferulic acid 4-O-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(hexopyranosyloxy)-3-methoxyphenyl]prop-2-enoic acid is a glycoside.
Scientific Research Applications
1. Promoting Cold Tolerance and Alleviating Oxidative Stress
(E)-Ferulic acid 4-O-beta-D-glucoside has shown potential in promoting cold acclimatization and alleviating oxidative stress in cold environments. This compound, extracted from Chinese medicine radix aconiti carmichaeli (Fuzi), increases heat production in mice, indicating potential therapeutic applications for cold stress injury (Xue et al., 2018).
2. Improved Synthesis for Pharmaceutical Applications
The glycosylation of ferulic acid, such as in this compound, is used to enhance its pharmaceutical properties. A method involving glycosyltransferase GTBP1 from Bacillus pumilus BF1 has been developed for the regioselective glycosylation of ferulic acid, showing promise for efficient synthesis and potential pharmaceutical applications (Li et al., 2018).
3. Biological Activities in Various Applications
This compound, along with other ferulic acid conjugates, has been identified in callus cultures of Beta vulgaris, showcasing a variety of biological activities. These activities suggest potential applications in health, pharmaceuticals, and possibly food industries (Bokern et al., 1991).
4. Potential for Neuroprotective Applications
Ferulic acid, a component of this compound, has demonstrated the ability to induce neural progenitor cell proliferation both in vitro and in vivo. This points to potential neuroprotective applications, which could be beneficial in treating mood disorders like depression (Yabe et al., 2010).
properties
Molecular Formula |
C16H20O9 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+ |
InChI Key |
IEMIRSXOYFWPFD-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



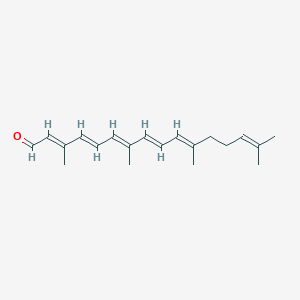
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)



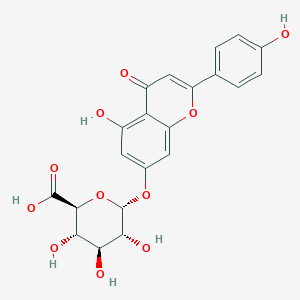
![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
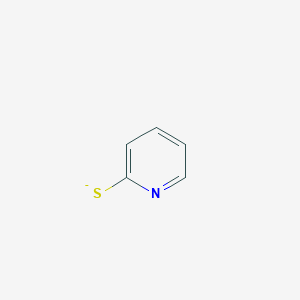
![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)
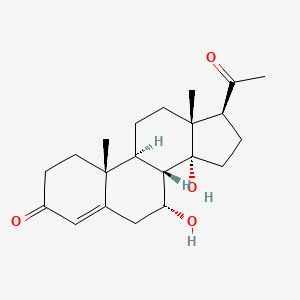
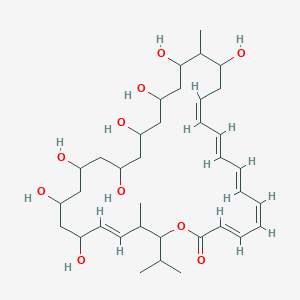
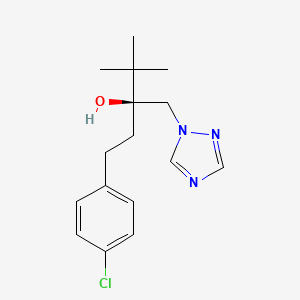
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)
